Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate
Description
Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate is a pyrrole-based dicarboxylate ester derivative with a complex substitution pattern. Its structure features a 1H-pyrrole core substituted at the 3-position with a methyl group and at the 5-position with a ((2-(methylthio)nicotinoyl)oxy)methyl moiety. The nicotinoyl group introduces a pyridine ring fused with a methylthio (-SMe) substituent, which may enhance lipophilicity and influence biological interactions. The diethyl ester groups at positions 2 and 4 contribute to the compound’s solubility in organic solvents and modulate its reactivity.
Properties
Molecular Formula |
C19H22N2O6S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6S/c1-5-25-18(23)14-11(3)15(19(24)26-6-2)21-13(14)10-27-17(22)12-8-7-9-20-16(12)28-4/h7-9,21H,5-6,10H2,1-4H3 |
InChI Key |
BJQFKYMLUHASGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)COC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to the Pyrrole Core
Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate is a key intermediate and can be synthesized via classical pyrrole synthesis methods such as the Knorr pyrrole synthesis or Paal-Knorr synthesis, followed by esterification.
One documented method involves the condensation of 4-methylpyrrole-3-carboxylic acid methyl ester derivatives with trichloroacetyl chloride in the presence of aluminum chloride catalyst in dichloroethane solvent at low temperatures (-40°C to room temperature), followed by workup and esterification steps to yield the diethyl ester with yields around 84%.
The reaction conditions typically involve careful temperature control and acidic catalysis to ensure regioselective formation of the 3-methyl pyrrole ring with diester functionality at positions 2 and 4.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation with trichloroacetyl chloride and AlCl3 in dichloroethane at -40°C to RT over 65 hr | Aluminum chloride (106.4 g), trichloroacetyl chloride (89 mL), dichloroethane solvent | 84% | Stirred under nitrogen atmosphere; gradual warming; workup includes acidification and extraction |
| Esterification with sodium methoxide in methanol at 0°C, pH adjustment to 10 | Sodium methoxide (25% in methanol) | High purity product | Chromatographic purification applied |
Introduction of the Hydroxymethyl Group at the 5-Position
Selective functionalization at the 5-position of the pyrrole ring is essential for subsequent esterification with the nicotinoyl derivative.
- Hydroxymethylation can be achieved via formylation followed by reduction or direct hydroxymethylation using formaldehyde under controlled conditions.
- Bromination at the 5-position followed by substitution with hydroxide is also a documented approach. For example, bromination of pyrrole derivatives using N-bromosuccinimide (NBS) in solvents like chloroform or carbon tetrachloride at controlled temperatures (27-50°C), often catalyzed by aluminum chloride, yields 5-bromo derivatives. These can be further converted to hydroxymethyl groups via nucleophilic substitution.
Preparation of 2-(Methylthio)nicotinoyl Derivative
The nicotinoyl moiety bearing a methylthio substituent at the 2-position is typically prepared separately:
- Starting from 2-chloronicotinic acid derivatives, nucleophilic substitution with methylthiolate anions can introduce the methylthio group.
- Activation of the nicotinic acid as an acid chloride or mixed anhydride facilitates ester bond formation with the hydroxymethyl group on the pyrrole.
Esterification to Form the Final Compound
The final coupling step involves esterification of the hydroxymethyl group of the pyrrole derivative with the activated 2-(methylthio)nicotinoyl derivative.
- This esterification is typically performed using acid chlorides or coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere.
- Reaction temperature is maintained at 0°C to room temperature to avoid side reactions.
- The product is isolated by aqueous workup, extraction, and chromatographic purification.
Summary Table of Preparation Steps
Additional Notes on Reaction Optimization and Purification
- Strict anhydrous and inert atmosphere conditions are critical during esterification to prevent hydrolysis.
- Temperature control is essential during bromination and esterification to avoid overreaction or decomposition.
- Chromatographic purification (silica gel column chromatography with ethyl acetate/hexanes) is typically employed to isolate pure final product.
- Analytical characterization includes NMR, MS, and HPLC to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving nicotinoyl derivatives.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinoyl moiety may play a key role in binding to these targets, while the pyrrole ring and ester groups contribute to the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrrole Dicarboxylates
Physicochemical and Stability Comparisons
- Oxidation Resistance (): The dimethyl analog with a 1-hydroxy group showed remarkable stability due to intramolecular H-bonding (O–H···O distance: 2.558 Å), preventing oxidation to nitroxides . The target compound lacks a hydroxyl group, suggesting lower inherent oxidation resistance.
- Solubility Trends: Esters with bulkier substituents (e.g., phenyl in , nicotinoyl in the target) exhibit lower aqueous solubility compared to simpler analogs like Knorr’s pyrrole .
Biological Activity
Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrole ring and various functional groups. Its molecular formula can be represented as:
Key Structural Components:
- Pyrrole Ring : A five-membered aromatic ring contributing to the compound's stability and reactivity.
- Nicotinoyl Group : Enhances biological activity by potentially interacting with nicotinic receptors.
- Methylthio Group : May influence solubility and bioavailability.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The compound has also shown promising antioxidant activity. In assays measuring free radical scavenging ability, it demonstrated a significant reduction in reactive oxygen species (ROS), indicating potential protective effects against oxidative stress.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
- Disruption of Membrane Integrity : It can compromise bacterial cell membranes, leading to cell lysis.
- Scavenging Free Radicals : The antioxidant properties help neutralize harmful free radicals.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed that the compound significantly inhibited bacterial growth, with a notable reduction in biofilm formation.
Study 2: Antioxidant Properties
In another investigation, the antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, with an IC50 value of approximately 25 µg/mL, highlighting its potential as a natural antioxidant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
